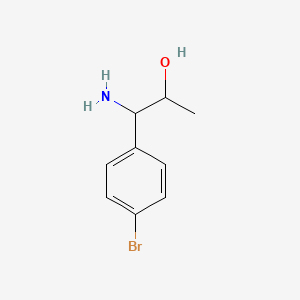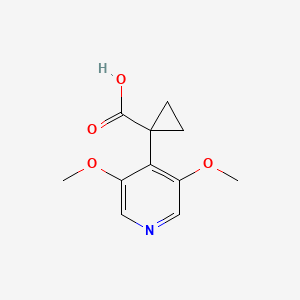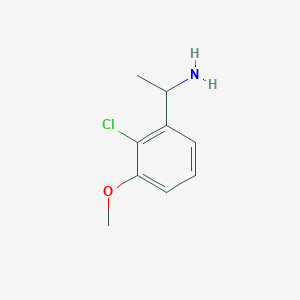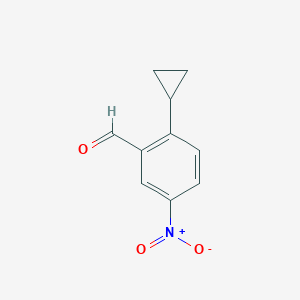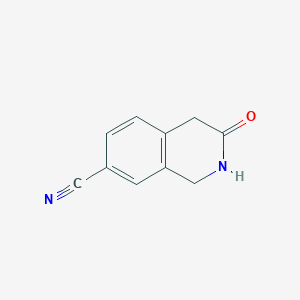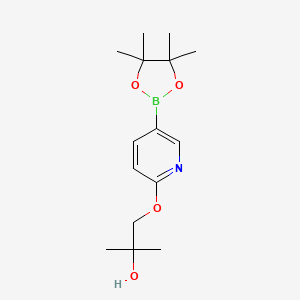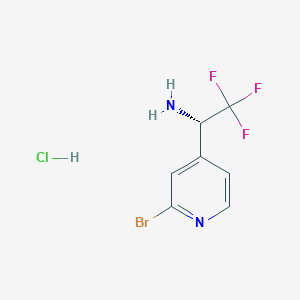
(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered attention in various scientific fields. This compound is characterized by the presence of a bromopyridine moiety and a trifluoroethanamine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position.
Trifluoroethylation: The brominated pyridine is then reacted with a trifluoroethylating agent to introduce the trifluoroethanamine group.
Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
科学的研究の応用
(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can bind to certain enzymes or receptors, modulating their activity. The trifluoroethanamine group may enhance the compound’s binding affinity and stability, contributing to its overall biological effects.
類似化合物との比較
Similar Compounds
- (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-3-methyl-butyraMide
- (2-Bromopyridin-4-yl)(cyclopropyl)methanamine
- Bis((2-bromopyridin-4-yl)methyl)amine
Uniqueness
(S)-1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of both a bromopyridine and a trifluoroethanamine group. This combination imparts distinct chemical properties, making it a versatile intermediate in various synthetic and research applications.
特性
分子式 |
C7H7BrClF3N2 |
|---|---|
分子量 |
291.49 g/mol |
IUPAC名 |
(1S)-1-(2-bromopyridin-4-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-5-3-4(1-2-13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1 |
InChIキー |
ZHRVWGHPEQZCSW-RGMNGODLSA-N |
異性体SMILES |
C1=CN=C(C=C1[C@@H](C(F)(F)F)N)Br.Cl |
正規SMILES |
C1=CN=C(C=C1C(C(F)(F)F)N)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole](/img/structure/B13044406.png)

![(3S)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13044417.png)
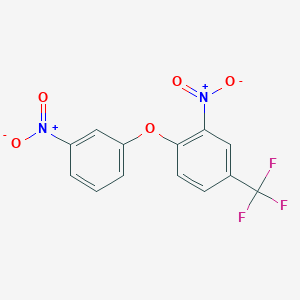
![(1S)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13044423.png)
